molecular formula C18H26O12 B2851068 4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid CAS No. 116112-80-2

4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid

Cat. No. B2851068
CAS RN: 116112-80-2
M. Wt: 434.394
InChI Key: YWFYYAPQJAVDIL-PLLDYVMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid, or 4-Tetra-O-acetyl-beta-D-galactopyranosyloxybutanoic acid, is a complex carbohydrate molecule that has been the subject of numerous scientific research studies. It is a naturally occurring molecule found in many organisms, including plants and animals. 4-Tetra-O-acetyl-beta-D-galactopyranosyloxybutanoic acid has a wide range of potential applications, from biochemistry and physiology research to drug design and development.

Scientific Research Applications

Chiral Derivatization Agent

This compound serves as a chiral derivatization agent for the resolution of amino acid derivatives. It reacts mainly with enantiomeric amino acids, forming diastereomers that can be separated and analyzed using high-performance liquid chromatography (HPLC) .

Synthesis of Glycosides

It is used in the synthesis of glycosides, which are essential in the development of various therapeutic agents. The acetyl groups protect the carbohydrate moiety during chemical reactions, allowing for specific modifications .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to create prodrugs that improve the delivery and efficacy of medications. The acetyl groups can be removed enzymatically in the body, releasing the active drug .

Material Science

The compound’s ability to form esters makes it valuable in material science for the synthesis of biodegradable polymers, which have applications in medical implants and drug delivery systems .

Analytical Chemistry

As an analytical reagent, it is used to modify chemical compounds to make them more detectable or to improve their chromatographic properties, aiding in the identification and quantification of substances .

Bioconjugation Techniques

It plays a role in bioconjugation techniques where it is used to attach molecules to proteins or other macromolecules, which is crucial in the development of diagnostic assays and targeted drug delivery .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are investigated for their potential use as selective herbicides or pesticides, aiming to target specific pests without affecting crops .

Enzyme Inhibitor Studies

This compound is also explored as a potential enzyme inhibitor, which could lead to the development of new treatments for diseases caused by enzymatic dysregulation .

properties

IUPAC Name

4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)26-8-13-15(27-10(2)20)16(28-11(3)21)17(29-12(4)22)18(30-13)25-7-5-6-14(23)24/h13,15-18H,5-8H2,1-4H3,(H,23,24)/t13-,15+,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFYYAPQJAVDIL-PLLDYVMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid

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